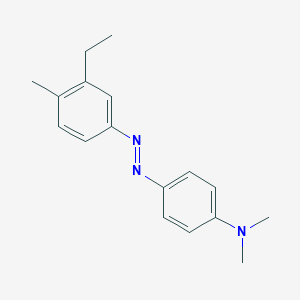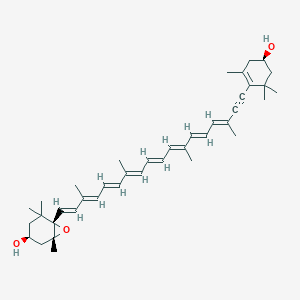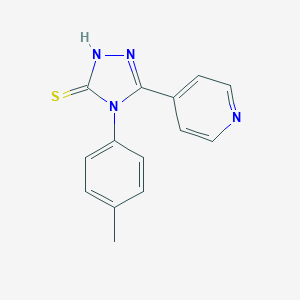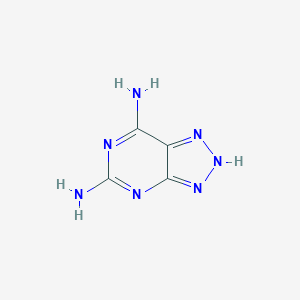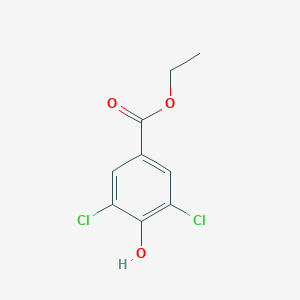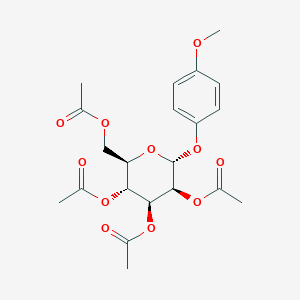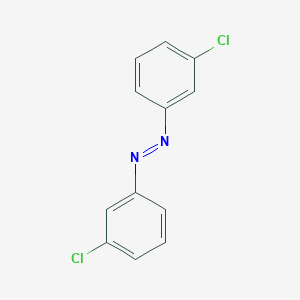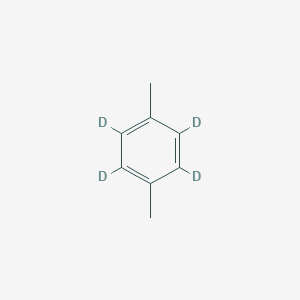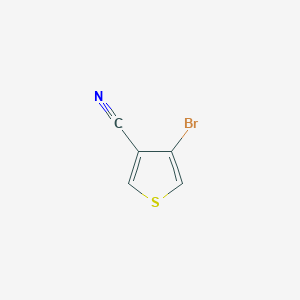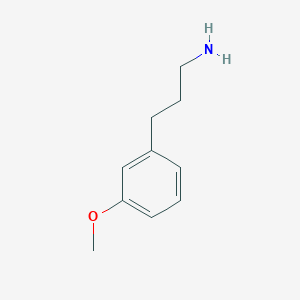
3-(3-Methoxyphenyl)propan-1-amine
Vue d'ensemble
Description
3-(3-Methoxyphenyl)propan-1-amine is a chemical compound that is part of a broader class of organic molecules which include amines with aromatic substituents. The methoxy group attached to the phenyl ring influences the electronic properties of the molecule, which can affect its reactivity and interactions with other molecules.
Synthesis Analysis
The synthesis of related compounds has been explored through various methods. For instance, the synthesis of enantioenriched amines, which are structurally similar to 3-(3-Methoxyphenyl)propan-1-amine, has been achieved using biotransamination and lipase-catalyzed kinetic resolution. These methods provide access to chiral amines with high enantiomeric excess, which are valuable in pharmaceutical synthesis . Although not directly synthesizing 3-(3-Methoxyphenyl)propan-1-amine, these studies offer insights into potential synthetic routes that could be adapted for its production.
Molecular Structure Analysis
Computational and spectroscopic studies have been conducted on Schiff base compounds related to 3-(3-Methoxyphenyl)propan-1-amine. These studies include the analysis of molecular geometry using density functional theory and the investigation of vibrational spectra to confirm the presence of certain functional groups . The molecular structure of 3-(3-Methoxyphenyl)propan-1-amine itself could be similarly elucidated using these computational methods to predict its reactivity and interactions.
Chemical Reactions Analysis
The reactivity of compounds similar to 3-(3-Methoxyphenyl)propan-1-amine has been studied, particularly in the context of their reactions with alicyclic amines. The kinetics and mechanisms of these reactions have been explored, revealing the influence of substituents on the phenyl ring on reaction rates . This information could be used to infer the reactivity of 3-(3-Methoxyphenyl)propan-1-amine in similar chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 3-(3-Methoxyphenyl)propan-1-amine have been characterized. For example, the crystal structure of a molecular salt containing a related cation has been determined, providing information on the molecular conformation and intermolecular interactions in the solid state . Additionally, the electronic properties of related compounds have been studied, which can inform on the electrophilic and nucleophilic sites of the molecule, as well as its potential biological activity .
Applications De Recherche Scientifique
New Methods and Synthesis of Compounds
Research has demonstrated the synthesis of optically active intermediates for pharmaceutical applications using compounds related to 3-(3-Methoxyphenyl)propan-1-amine. For instance, (R)-1-(4-Methoxyphenyl)propan-2-amine was synthesized from d-alanine, showcasing a potential pathway for producing intermediates for drugs like (R,R)-formoterol (Wei Fan et al., 2008). Additionally, studies have focused on synthesizing nitrogen analogs of stilbene, such as (4-methoxy-benzylidene)-(3-methoxy-phenyl)-amine, with applications in inhibiting melanin production, indicating potential uses in cosmetic and dermatological products (S. Choi et al., 2002).
Reactivity and Interaction with Amines
The reactivity of compounds like 3-methoxyphenyl 4-nitrophenyl thionocarbonates with alicyclic amines has been studied, revealing insights into the kinetics and mechanisms of these reactions. Such studies help in understanding the interaction of 3-(3-Methoxyphenyl)propan-1-amine-related compounds with other chemicals, which is crucial for their application in synthesis and manufacturing processes (E. Castro et al., 2001).
Functional Applications in Polymers and Materials
Modification of Polymers
Research has explored the functional modification of hydrogels through condensation reactions with various amine compounds, including aromatic amines. This modification process impacts the swelling behavior of polymers and enhances their thermal stability, indicating applications in material science and potentially in medical fields due to the observed antibacterial and antifungal activities of the modified polymers (H. M. Aly et al., 2015).
Synthesis of Propionamides
Studies on the synthesis of propionamides from compounds like 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propionitrile have shown the potential of these compounds in possessing weak antibacterial activity. Such findings indicate the relevance of these syntheses in developing new materials with biological activity (N. S. Arutyunyan et al., 2014).
Visible Light-Mediated Chemical Reactions
The study of visible light-mediated Smiles rearrangements and annulations of non-activated aromatics, involving compounds like 3-(2-methoxyphenyl)propan-1-amine derivatives, has opened new pathways in chemical synthesis. These findings highlight the potential for developing novel synthetic methods under mild conditions, expanding the toolkit for chemical production and material modification (Connor A Lawson et al., 2020).
Propriétés
IUPAC Name |
3-(3-methoxyphenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2,4,6,8H,3,5,7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIXSQAFEPGHMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20388690 | |
| Record name | 3-(3-methoxyphenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20388690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxyphenyl)propan-1-amine | |
CAS RN |
18655-52-2 | |
| Record name | 3-Methoxybenzenepropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18655-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-methoxyphenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20388690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


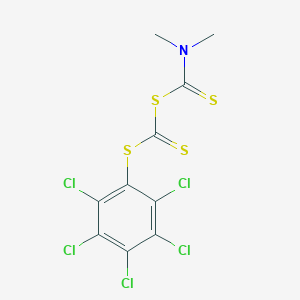
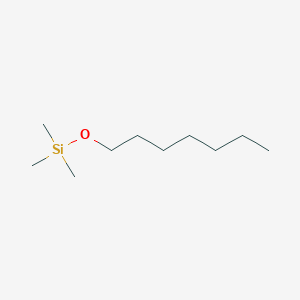
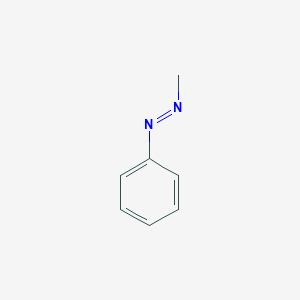
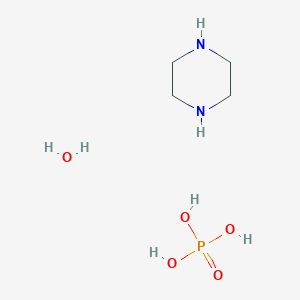
![N-[phenyl-(2-propan-2-ylphenyl)methyl]aniline](/img/structure/B97538.png)
